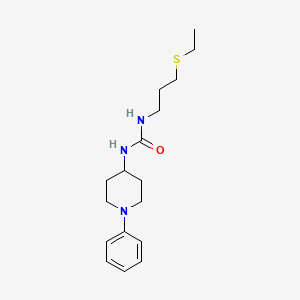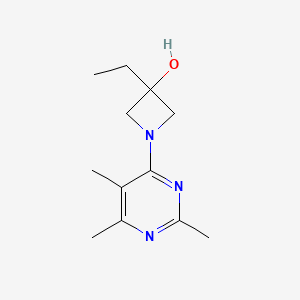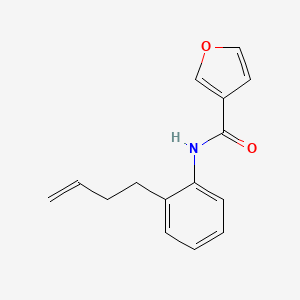![molecular formula C14H24N4O2S B6626467 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 268.36 g/mol. AEBSF is commonly used in biochemical and physiological studies to inhibit serine proteases and to study their mechanism of action.
Mecanismo De Acción
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its catalytic function. 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is a reversible inhibitor, meaning that the bond between the inhibitor and the enzyme can be broken by the addition of a reducing agent such as dithiothreitol.
Biochemical and Physiological Effects:
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of plasmin, which is involved in the breakdown of blood clots. 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide has also been shown to inhibit the activity of urokinase-type plasminogen activator, which is involved in the formation of new blood vessels. In addition, 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is a widely used serine protease inhibitor that is readily available and relatively inexpensive. It is easy to use and has a high degree of specificity for serine proteases. However, 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is not effective against all serine proteases and may have off-target effects on other enzymes. In addition, 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is a reversible inhibitor, meaning that its effects may be transient and may require continuous dosing.
Direcciones Futuras
There are a number of future directions for research on 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and specific serine protease inhibitors. Another area of interest is the use of 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide in the treatment of diseases such as cancer and cardiovascular disease, which are characterized by abnormal protease activity. Finally, there is a need for further research into the mechanisms of action of 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide and other serine protease inhibitors, in order to better understand their effects and potential therapeutic applications.
Métodos De Síntesis
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is synthesized by reacting 4-ethylpiperazine with 2-chloroethylbenzenesulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit enzymes such as trypsin, chymotrypsin, and thrombin. 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is also used in studies of blood coagulation, fibrinolysis, and platelet activation. It has been shown to inhibit the activity of plasmin, which is involved in the breakdown of blood clots.
Propiedades
IUPAC Name |
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-2-17-9-11-18(12-10-17)8-7-16-21(19,20)14-6-4-3-5-13(14)15/h3-6,16H,2,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSJMELWSYNRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNS(=O)(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)

![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)

![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)

![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)